molecular formula C15H18N8O B12263556 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12263556
M. Wt: 326.36 g/mol
InChI Key: VWRKXIBGCVDRQB-UHFFFAOYSA-N
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Description

4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a pyrimidine core substituted with a methoxy group and a piperazine ring, which is further fused with a triazolopyrazine moiety. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including protein kinases such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C15H18N8O

Molecular Weight

326.36 g/mol

IUPAC Name

8-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C15H18N8O/c1-11-19-20-15-14(16-3-4-23(11)15)22-7-5-21(6-8-22)12-9-13(24-2)18-10-17-12/h3-4,9-10H,5-8H2,1-2H3

InChI Key

VWRKXIBGCVDRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC(=NC=N4)OC

Origin of Product

United States

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